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Compound of Interest

Compound Name: 3-(1-Piperidinylmethyl)phenol

Cat. No.: B188776

An In-Depth Technical Guide to 3-(1-Piperidinylmethyl)phenol: Structure, Properties, and
Synthesis

Introduction

3-(1-Piperidinylmethyl)phenol is a substituted phenolic compound featuring a
piperidinylmethyl group at the meta position of the benzene ring. As a Mannich base derivative,
it represents a valuable molecular scaffold and a versatile intermediate in the synthesis of more
complex chemical entities. The convergence of the phenolic hydroxyl group and the basic
piperidine nitrogen within its structure imparts a unique combination of physicochemical
properties, making it a subject of interest for researchers in medicinal chemistry and materials
science. This guide provides a detailed examination of its chemical structure, core properties,
synthesis methodologies with mechanistic insights, and safety considerations, tailored for
professionals in research and drug development.

Chemical Structure and Identification

The fundamental architecture of 3-(1-Piperidinylmethyl)phenol consists of a phenol core
where a hydrogen atom at the C3 position is substituted with a methylene bridge linked to the
nitrogen atom of a piperidine ring.

Key Identifiers:

e IUPAC Name: 3-(Piperidin-1-ylmethyl)phenol
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e CAS Number: 73279-04-6[1][2]

e Molecular Formula: C12H17NOJ[1][2]

e Molecular Weight: 191.27 g/mol [1][2]

Caption: Chemical structure of 3-(1-Piperidinylmethyl)phenol.

Physicochemical Properties

The physical and chemical characteristics of 3-(1-Piperidinylmethyl)phenol are summarized
below. These properties are crucial for designing experimental conditions for its use in
synthesis, formulation, and biological assays.

Property Value Source(s)

White to almost white powder

Physical Form or crystal [1]
Melting Point 137-138°C [1][2]
Boiling Point (Predicted) 308.1+17.0°C [1]
Density (Predicted) 1.097 + 0.06 g/cm3 [1]
pKa (Predicted) 9.97+£0.10 [1]
Solubility Soluble in Methanol [1]

Synthesis and Mechanistic Considerations

The synthesis of substituted phenols is a cornerstone of organic chemistry. While the Mannich
reaction is a classic method for the aminomethylation of phenols, the directing effect of the
hydroxyl group strongly favors substitution at the ortho and para positions.[3] Therefore,
achieving high yields of the meta isomer, 3-(1-Piperidinylmethyl)phenol, requires an
alternative synthetic strategy that circumvents this regiochemical challenge.

A robust and effective method is the reductive amination of 3-hydroxybenzaldehyde with
piperidine. This approach precisely controls the position of the substituent by starting with a
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precursor where the substitution pattern is already established.
The reaction proceeds in two conceptual steps:

e Imine Formation: The piperidine nitrogen acts as a nucleophile, attacking the carbonyl
carbon of 3-hydroxybenzaldehyde. Subsequent dehydration forms an intermediate iminium
ion.

e Reduction: The iminium ion is then reduced to the corresponding amine. This is typically
achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon
(Pd/C).[4]

Synthesis via Reductive Amination

Piperidine
10% Pd/C, H2 Hydrogenation L
\/@ g 3-(1-Piperidinylmethyl)phenol
3-Hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-(1-Piperidinylmethyl)phenol.

Experimental Protocol: Synthesis via Reductive
Amination[5]

This protocol is adapted from established literature for the synthesis of 3-(1-
Piperidinylmethyl)phenol.

Materials:
o 3-Hydroxybenzaldehyde (15 g)

» Piperidine (15 ml)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://prepchem.com/3-1-piperidinylmethyl-phenol/
https://www.benchchem.com/product/b188776?utm_src=pdf-body-img
https://www.benchchem.com/product/b188776?utm_src=pdf-body
https://www.benchchem.com/product/b188776?utm_src=pdf-body
https://www.benchchem.com/product/b188776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Ethanol (500 ml)

10% Palladium on carbon (Pd/C) catalyst

Light petroleum (b.p. 60-80°C)

Procedure:

Reaction Setup: In a suitable hydrogenation vessel, combine 3-hydroxybenzaldehyde (15 g)
and piperidine (15 ml) in ethanol (500 ml).

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.

o Causality Note: Pd/C is a highly efficient heterogeneous catalyst for the reduction of
imines to amines under hydrogen pressure.

Hydrogenation: Subject the mixture to hydrogenation according to standard laboratory
procedures until the uptake of hydrogen ceases.

Catalyst Removal: Once the reaction is complete, remove the Pd/C catalyst by filtration
through a pad of celite.

o Causality Note: Filtration is necessary to remove the solid catalyst from the reaction
mixture, preventing it from interfering with the product isolation.

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to
obtain the crude product as a residue.

Purification: Triturate the residue with light petroleum (b.p. 60-80°C).

o Causality Note: Trituration with a non-polar solvent like light petroleum helps to remove
non-polar impurities and induces crystallization of the more polar product, resulting in a
purified solid.

Isolation: Collect the resulting solid product by filtration and dry under vacuum.

Applications in Drug Development
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The structural motifs present in 3-(1-Piperidinylmethyl)phenol are of significant interest in
medicinal chemistry.

» Phenolic Moiety: The phenol group is a common feature in a vast number of pharmaceuticals
and natural products, acting as a hydrogen bond donor and acceptor, which can be critical
for binding to biological targets.[5]

» Piperidine Ring: The piperidine scaffold is one of the most prevalent nitrogen-containing
heterocycles found in FDA-approved drugs and natural alkaloids.[6] It often imparts
favorable pharmacokinetic properties, such as improved solubility and bioavailability.

This compound serves as a key building block for synthesizing more elaborate molecules. For
instance, its structure is related to impurities found in the development of drugs like
Roxatidine[1] and can be a precursor for novel 1,3,4-oxadiazole derivatives with potential
biological activities.[7] Its utility lies in providing a stable scaffold that can be further
functionalized at the phenolic hydroxyl group or the aromatic ring to explore structure-activity
relationships in drug discovery programs.

Safety and Handling

As a substituted phenol and amine, 3-(1-Piperidinylmethyl)phenol requires careful handling
in a laboratory setting.

GHS Hazard Classification:[1][8]
e Pictogram: GHSO07 (Exclamation Mark)
¢ Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

Precautionary Measures:[1][8]
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» Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and
eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat.

o Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.

Conclusion

3-(1-Piperidinylmethyl)phenol is a chemically significant compound whose synthesis
highlights important principles of regioselectivity in aromatic substitution. Its structure,
combining the key pharmacophores of phenol and piperidine, makes it a valuable intermediate
for the synthesis of potentially bioactive molecules. The reliable reductive amination pathway
provides a practical route to this meta-substituted isomer, enabling its use in further chemical
exploration. A thorough understanding of its properties, synthesis, and safe handling
procedures is essential for researchers and scientists aiming to leverage this versatile building
block in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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